2-(2-Aminopyridin-4-yl)-4-fluorophenol
Description
2-(2-Aminopyridin-4-yl)-4-fluorophenol is a fluorinated aromatic compound featuring a phenol core substituted with a fluorine atom at the 4-position and a 2-aminopyridin-4-yl group at the 2-position. This structure combines the electron-withdrawing effects of fluorine with the hydrogen-bonding capabilities of the amino and hydroxyl groups, making it a versatile intermediate in medicinal and organic chemistry.
Key spectral characteristics of related compounds include:
Properties
Molecular Formula |
C11H9FN2O |
|---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
2-(2-aminopyridin-4-yl)-4-fluorophenol |
InChI |
InChI=1S/C11H9FN2O/c12-8-1-2-10(15)9(6-8)7-3-4-14-11(13)5-7/h1-6,15H,(H2,13,14) |
InChI Key |
JMNLKCVCTPHIIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC(=NC=C2)N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
The following compounds share structural or functional similarities with 2-(2-Aminopyridin-4-yl)-4-fluorophenol:
Structural Insights :
- Electron-withdrawing vs. donating groups: The fluorine atom in this compound increases phenol acidity compared to non-fluorinated analogs. In contrast, glycosylated derivatives (e.g., 4-fluorophenol β-glucoside) exhibit enhanced water solubility due to sugar moieties .
- Amino group reactivity: The 2-aminopyridine moiety enables hydrogen bonding and metal coordination, distinguishing it from ethylaminomethyl or pyrimidine-based analogs .
Physicochemical Properties
- Solubility: Fluorophenol derivatives generally exhibit moderate solubility in polar solvents (e.g., DMSO, ethanol). Glycosylated forms show improved aqueous solubility .
- Thermal stability : Melting points of fluorinated pyridine/pyrimidine derivatives range from 268–287°C, influenced by aromatic stacking and hydrogen-bonding networks .
- Spectroscopic profiles: IR and NMR data for this compound analogs align with expectations for aromatic amines and fluorophenols, though exact values depend on substituent electronic effects .
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